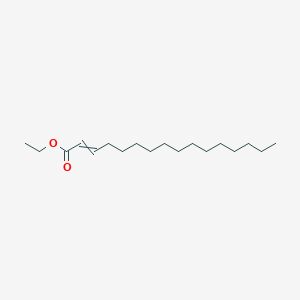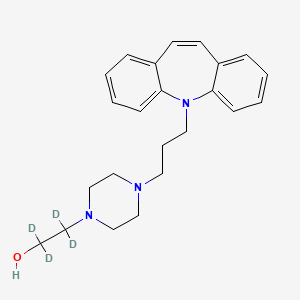
Ethyl hexadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hexadec-2-enoate, also known as Ethyl (2E)-2-hexadecenoate, is a compound with the molecular formula C18H34O2 . It has an average mass of 282.461 Da and a mono-isotopic mass of 282.255890 Da . It is also known by other names such as (2E)-2-Hexadecenoic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of Ethyl hexadec-2-enoate consists of 18 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . It has a double bond stereo .Physical And Chemical Properties Analysis
Ethyl hexadec-2-enoate has a density of 0.9±0.1 g/cm3, a boiling point of 357.2±11.0 °C at 760 mmHg, and a flash point of 183.3±6.7 °C . It has a molar refractivity of 87.3±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 15 freely rotating bonds .Aplicaciones Científicas De Investigación
Safety Assessment in Fragrance Material : Ethyl (E)hex-3-enoate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It is not expected to be genotoxic and is below the threshold of toxicological concern for several endpoints, indicating its safety for use in fragrance materials (Api et al., 2020).
Crystal Packing Analysis : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes rare N⋯π and O⋯π interactions along with hydrogen bonds in its crystal packing, highlighting unique molecular interactions useful in materials science (Zhang et al., 2011).
Synthetic Chemistry and Iodocyclisation : Ethyl 2-hydroxyhex-5-enoate has been studied for iodocyclisation, yielding novel tetrahydrofurans and tetrahydropyrans, showcasing its potential in synthetic organic chemistry (Macritchie et al., 1998).
Precursors in Materials Science : Metal 2-ethylhexanoates and related compounds, including ethyl hexadec-2-enoate, are used as precursors in materials science, particularly in metal-organic frameworks, painting industries, and as catalysts for ring-opening polymerizations (Mishra et al., 2007).
Antibiotic Production in Microbiology : Ethyl (Z)-16-phenylhexadec-9-enoate, an analog of ethyl oleate, when added to cultures of Streptomyces cellulosae, led to the production of new polyene antibiotics with a truncated carbon side chain, indicating its role in antibiotic biosynthesis (Li et al., 1989).
Chemical Composition in Food Science : Ethyl hexanoate, a related compound, was found to be a major volatile component in fruits of Butia capitata, suggesting its significance in flavor and fragrance research (Aguiar et al., 2014).
Catalytic Synthesis in Organic Chemistry : Ethyl 2-oxo-4-arylbut-3-enoate's hydrogenation to ethyl 2-hydroxy-4-arylbutyrate is highly enantioselective, demonstrating its utility in the field of catalytic synthesis (Meng et al., 2008).
Sustainability in Chemical Processes : Ethyl 2-ethyl-1-hexanol, a related compound, has been used in sustainability metrics for the catalytic production of higher alcohols from ethanol, providing insights into environmentally sustainable chemical processes (Patel et al., 2015).
Propiedades
IUPAC Name |
ethyl hexadec-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVQOAYYIWUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl hexadec-2-enoate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)

